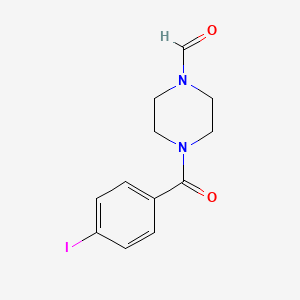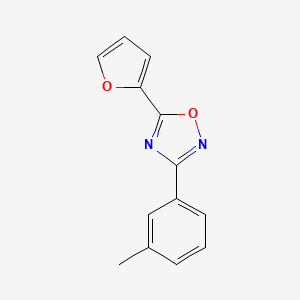
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone, also known as DOI, is a synthetic compound that belongs to the family of phenethylamine hallucinogens. DOI has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone acts as a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone binds to the 5-HT2A receptor, it activates a signaling cascade that leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This activation of neurotransmitter release is responsible for the psychoactive effects of 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain areas of the brain, which may contribute to its psychoactive effects. 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the anterior cingulate cortex, which are involved in cognitive processes such as attention, working memory, and decision-making.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone is its potential for inducing hallucinations and other psychoactive effects, which may confound the results of certain experiments.
Future Directions
There are several future directions for research on 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone. One area of interest is the potential therapeutic applications of 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone, particularly in the treatment of certain psychiatric disorders such as depression and anxiety. Another area of interest is the development of more selective agonists and antagonists of the 5-HT2A receptor, which may provide valuable insights into the role of this receptor in the brain. Additionally, further research is needed to understand the long-term effects of 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone use on the brain and the potential risks associated with its use.
Conclusion
In conclusion, 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone, or 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone, is a synthetic compound that has been extensively studied for its potential use in scientific research. Its high potency and selectivity for the 5-HT2A receptor make it a valuable tool for studying the role of this receptor in various physiological processes. However, its potential for inducing hallucinations and other psychoactive effects must be taken into consideration when using it in lab experiments. Future research on 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone may provide valuable insights into its potential therapeutic applications and the role of the 5-HT2A receptor in the brain.
Synthesis Methods
The synthesis method of 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone involves several chemical reactions. The starting material for the synthesis is 2-methoxybenzaldehyde, which is converted into 2-methoxyphenylacetic acid through a Grignard reaction. The 2-methoxyphenylacetic acid is then converted into the corresponding acid chloride, which is reacted with isoindoline to form the desired product, 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone.
Scientific Research Applications
6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone has been used extensively in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the serotonin 2A receptor (5-HT2A), which is a G protein-coupled receptor that is involved in various physiological processes, including perception, cognition, and mood regulation. 6,7-dimethoxy-2-(2-methoxyphenyl)-1-isoindolinone is a potent agonist of the 5-HT2A receptor, and its use in research has provided valuable insights into the role of this receptor in the brain.
properties
IUPAC Name |
6,7-dimethoxy-2-(2-methoxyphenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-13-7-5-4-6-12(13)18-10-11-8-9-14(21-2)16(22-3)15(11)17(18)19/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGQKNQMDWMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC=C3OC)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)
![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)

![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5781644.png)

![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)





![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)